Methanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

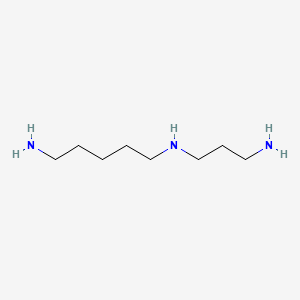

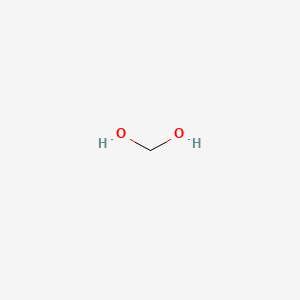

Methanediol is the simplest member of the class of methanediols that is methane in which two of the hydrogens have been substituted by hydroxy groups. It is a member of methanediols, an aldehyde hydrate and a one-carbon compound.

Scientific Research Applications

Interstellar Chemistry and Spectroscopy :

- Methanediol is studied for its potential role in complex organic chemistry in the interstellar medium. Its detection in hot core environments could advance the understanding of interstellar processes. Laboratory spectroscopic characterization is essential for such observational searches, with studies indicating its thermodynamic and kinetic stability under typical laboratory and interstellar conditions (Kent et al., 2003).

Atmospheric Chemistry :

- A pivotal atmospheric volatile organic compound, methanediol plays a fundamental role in aerosol growth. It is identified as a critical organic transient in Earth's atmosphere, with significant implications for understanding atmospheric chemistry and the aerosol cycle (Zhu et al., 2021).

Chemical Decomposition Studies :

- Methanediol's decomposition in aqueous solutions is extensively studied using quantum chemical simulations, revealing insights into its interaction with water molecules and the role of proton transfer in its decomposition process (Inaba, 2015).

Electroreduction Research :

- Research on the electroreduction of methanediol on copper surfaces has been conducted, suggesting the potential for converting methanediol to methanol, a process with significant implications for chemical synthesis and energy conversion (Hansen et al., 2013).

Spectroscopic and Structural Analysis :

- Studies on the structural, electronic, and spectroscopic properties of methanediol in aqueous solutions provide insights into its interaction with solvents and its role in various chemical processes (Delcroix et al., 2015).

Infrared Characterization in Aqueous Solution :

- The infrared absorption features of methanediol and its isotopic analogues in aqueous solutions have been characterized, contributing to the understanding of its role in atmospheric and aerosol reactions (Chen & Chu, 2022).

Chemical Equilibrium and Solvent Effect Analysis :

- The equilibrium between formaldehyde and methanediol in hot water has been computationally investigated, providing insights into the solvation free energy and solvent effects on the chemical equilibrium of these compounds (Matubayasi et al., 2007).

Methane Conversion and Upgrading :

- Methanediol has been studied in the context of methane conversion to more useful chemicals and fuels, highlighting its potential role in catalytic processes and energy production (Lunsford, 2000).

properties

CAS RN |

463-57-0 |

|---|---|

Molecular Formula |

CH2(OH)2 CH4O2 |

Molecular Weight |

48.041 g/mol |

IUPAC Name |

methanediol |

InChI |

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2 |

InChI Key |

CKFGINPQOCXMAZ-UHFFFAOYSA-N |

SMILES |

C(O)O |

Canonical SMILES |

C(O)O |

Other CAS RN |

463-57-0 71946-83-3 |

synonyms |

methylene glycol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.